molecular formula C13H20N2O B1279385 4-(Aminomethyl)-1-benzylpiperidin-4-ol CAS No. 23804-68-4

4-(Aminomethyl)-1-benzylpiperidin-4-ol

Cat. No. B1279385
CAS RN: 23804-68-4
M. Wt: 220.31 g/mol
InChI Key: IWYHVVSOLJTLRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported using different methods. For instance, a regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine was performed to produce trans-3-amino-1-benzylpiperidin-4-ols, highlighting a method that could potentially be adapted for the synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol . Additionally, the synthesis of other complex structures, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, demonstrates the versatility of reactions involving piperidine derivatives .

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds similar to 4-(Aminomethyl)-1-benzylpiperidin-4-ol have been studied using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis . Density Functional Theory (DFT) has been employed to optimize geometrical parameters and to perform vibrational assignments based on Potential Energy Distribution (PED) . These studies provide a foundation for understanding the molecular structure of 4-(Aminomethyl)-1-benzylpiperidin-4-ol.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives has been explored through the formation of ion-associate complexes, as seen in the synthesis of the procainamide-tetraphenylborate complex . This indicates that 4-(Aminomethyl)-1-benzylpiperidin-4-ol could potentially participate in similar reactions, forming complexes with other molecules, which could be relevant in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives have been characterized by spectroscopic methods and computational studies. The HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis provide insights into the electronic properties and reactivity of these compounds . The presence of intramolecular hydrogen bonds and electron delocalization has been confirmed, which are important factors in determining the stability and reactivity of 4-(Aminomethyl)-1-benzylpiperidin-4-ol .

Scientific Research Applications

Synthesis Methodologies

  • Regiospecific Synthesis: Grishina et al. (2017) discuss a regio- and stereospecific synthesis method for trans-3-amino-1-benzylpiperidin-4-ols, which can be intermediates for antitumor alkaloid analogs like pseudodistomin D (Grishina et al., 2017).

Biological Applications and Research

  • Sigma Receptor Ligands: Prezzavento et al. (2007) explored substituted 1-phenyl-2-cyclopropylmethylamines, finding high affinity for sigma receptors with certain 4-phenylpiperidin-4-ol derivatives. This study highlights the potential of these compounds in neurological research (Prezzavento et al., 2007).
  • Antitumor and Antiproliferative Properties: Various derivatives of 4-(Aminomethyl)-1-benzylpiperidin-4-ol show potential as antitumor agents. For instance, Szakonyi et al. (2022) note the antiproliferative activities of certain 1,4-amino alcohol derivatives, indicating a potential application in cancer treatment (Szakonyi et al., 2022).
  • Anti-Inflammatory Properties: Jayashree et al. (2016, 2017) conducted studies showing the anti-inflammatory properties of 4-benzylpiperidine, a compound structurally related to 4-(Aminomethyl)-1-benzylpiperidin-4-ol (Jayashree et al., 2016), (Jayashree et al., 2017).
  • Nootropic Agents: Research by Valenta et al. (1994) on certain 1,4-disubstituted 2-oxopyrrolidines, including 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, examined their potential nootropic activities, suggesting applications in cognitive enhancement or therapy (Valenta et al., 1994).

Chemical Properties and Studies

  • Cholinesterase Inhibitory Properties: Kumar Sukumarapillai et al. (2016) synthesized N-benzylpiperidine-4-one derivatives, showing their potential as cholinesterase inhibitors, indicating potential relevance in neurodegenerative diseases (Kumar Sukumarapillai et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on its chemical structure and properties. For example, aminomethylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, new synthetic methodologies for aliphatic deamination chemistry are being developed .

properties

IUPAC Name

4-(aminomethyl)-1-benzylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHVVSOLJTLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439621
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-benzylpiperidin-4-ol

CAS RN

23804-68-4
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
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Synthesis routes and methods I

Procedure details

To neat 1-benzyl-4-piperidone (2.22 mL, 12 mmol) was added trimethylsilyl cyanide (1.95 mL, ˜15 mmol) and zinc iodide (˜5 mg). The solution was stirred for 6 hours or until reaction was completed as indicated by tlc. This oil was dissolved in diethyl ether (30 mL), filtered to remove some solid and added dropwise to a solution of diethyl ether (15 mL) containing 1M lithium aluminium hydride/diethyl ether (30 mL). After stirring at ambient temp. for 2 hours, the reaction was carefully quenched with aqueous sat'd sodium sulfate. This suspension was diluted with more diethyl ether, filtered to remove solids, and the solvent evaporated under partial vacuum to give the crude title compound as an oil.
Quantity
2.22 mL
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution (20° C.) of 1-benzyl-4-piperidone (35.0 mL, 196 mmol) and triethylamine (5.5 mL, 40 mmol) was added trimethylsilylcyanide (32.0 mL, 240 mmol), portionwise over 10 minutes. Once the addition was complete, the reaction mixture was stirred at room temperature for 3 hours. This reaction mixture was then cautiously added (10 mL portions over 12 minutes) to a stirring mixture of lithium aluminum hydride (8.5 g, 224 mmol) in tetrahydrofuran (420 mL). Once the addition was complete the reaction mixture was refluxed for 1.5 hours. After cooling to room temperature, the reaction was quenched with water (8.5 mL), followed by 1N NaOH (8.5 mL), and then water (2×8.5 mL). The resulting mixture was allowed to stir at room temperature overnight. The solids were filtered off and rinsed with DCM and ethanol. The filtrate was concentrated down to a solid and then purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH) to give compound 397 as a yellow solid (39.7 g, 92%). LCMS-ESI (POS), M/Z, M+1: Found 221.2, Calculated 221.2.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-hydroxy-piperidine-4-carbonitrile (5.00 g, 19.78 mmol) and BH3.THF (59.35 mmol, 59.35 mL, 1M in THF) was heated at 80° C. for 1 h. Cooled to 0° C. and quenched with conc. HCl (20 mL), the reaction solution was then stirred at rt in 1 h. The reaction solution was basified with 10N NaOH to pH 8, and extracted with ethyl acetate (3×100 mL). The combined extracts were washed with water (50 mL), brine (30 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 4-aminomethyl-1-benzyl-piperidin-4-ol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
59.35 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of the compound prepared in Example 248 (4.00 g) in tetrahydrofuran (90 mL) was treated with lithium aluminum hydride (1.75 g) slowly at 0° C. The mixture was allowed to stir at room temperature overnight, cooled to 0° C. and treated with Rochelle's salt (sodium potassium tartrate; 400 g). After stirring at room temperature for 3 hours, the organic phase was separated and the aqueous layer extracted with ethyl acetate. The combined organic extracts were dried and evaporated in vacuo to obtain the title compound (3.76 g) having the following physical data.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
4-(Aminomethyl)-1-benzylpiperidin-4-ol

Citations

For This Compound
4
Citations
BR Taft, F Yokokawa, T Kirrane, AC Mata… - Journal of Medicinal …, 2022 - ACS Publications
A series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives were identified by a phenotype-based high-throughput screening using a blood stage Plasmodium falciparum (Pf) growth …
Number of citations: 14 pubs.acs.org
A Mallinger, K Schiemann, C Rink… - Journal of medicinal …, 2016 - ACS Publications
… 4-Aminomethyl-1-benzylpiperidin-4-ol (25.0 g, 113 mmol) was suspended in DCM (400 mL), and a solution of triphosgene (32.8 g, 110 mmol) dissolved in DCM (200 mL) was added …
Number of citations: 108 pubs.acs.org
加藤祐子 - 2014 - tsukuba.repo.nii.ac.jp
Motivated by the expected beneficial effects of sEH inhibitors as described in Chapter 1, I began to search for sEH inhibitors to serve as agents for treating hypertension without causing …
Number of citations: 3 tsukuba.repo.nii.ac.jp
加藤, 祐子, 活性相関と合成 - (No Title), 2014 - core.ac.uk
Motivated by the expected beneficial effects of sEH inhibitors as described in Chapter 1, I began to search for sEH inhibitors to serve as agents for treating hypertension without causing …
Number of citations: 0 core.ac.uk

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